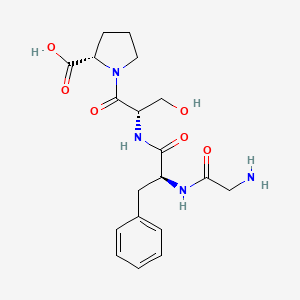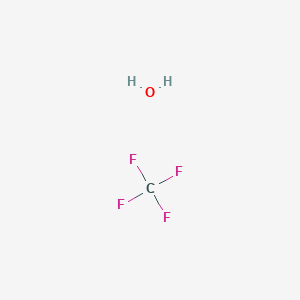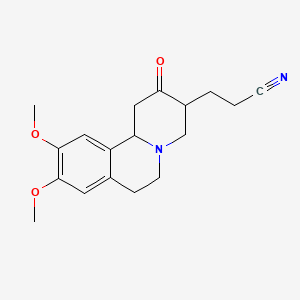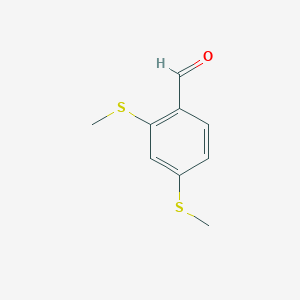
5-(Dimethylamino)hept-6-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)hept-6-YN-1-OL is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a dimethylamino group attached to a hept-6-yn-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)hept-6-YN-1-OL typically involves a multi-step process. One common method starts with the preparation of a hept-6-yn-1-ol intermediate, which is then subjected to a series of reactions to introduce the dimethylamino group. The key steps include:
Alkyne Formation: Starting from pent-4-yn-1-ol, the compound undergoes a series of reactions to form hept-6-yn-1-ol.
Amination: The hept-6-yn-1-ol is then reacted with dimethylamine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Dimethylamino)hept-6-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)hept-6-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)hept-6-YN-1-OL involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Hept-6-yn-1-ol: Lacks the dimethylamino group, making it less versatile in certain reactions.
5-(Methylamino)hept-6-YN-1-OL: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and applications.
5-(Ethylamino)hept-6-YN-1-OL: Contains an ethylamino group, which alters its chemical properties compared to the dimethylamino derivative.
Uniqueness: 5-(Dimethylamino)hept-6-YN-1-OL is unique due to the presence of both the dimethylamino and alkyne groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
22056-93-5 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
5-(dimethylamino)hept-6-yn-1-ol |
InChI |
InChI=1S/C9H17NO/c1-4-9(10(2)3)7-5-6-8-11/h1,9,11H,5-8H2,2-3H3 |
InChI-Schlüssel |
WEKCIHKBAPKMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CCCCO)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

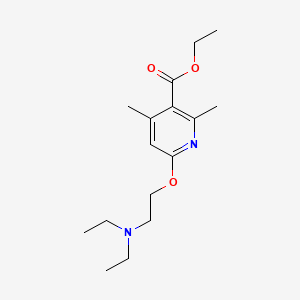
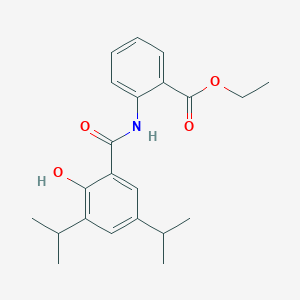
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
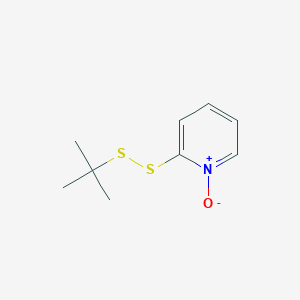
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

